(S)-叔丁基(1-氨基-4-甲基-1-氧戊烷-2-基)氨基甲酸酯

描述

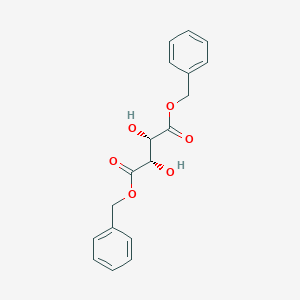

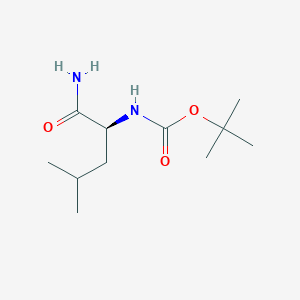

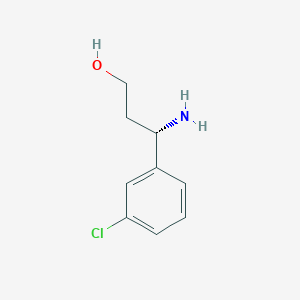

“(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate” is a leucine derivative. It has a molecular formula of C11H22N2O3 and a molecular weight of 230.30 .

Synthesis Analysis

The synthesis of this compound involves the treatment of compounds with trifluoroacetic acid in dichloromethane . The product is then used directly for the next reaction without further purification .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC(C)CC@@HN)NC(=O)OC(C)(C)C . Chemical Reactions Analysis

The compound undergoes reactions with trifluoroacetic acid and dichloromethane . It is also involved in the synthesis of glutaryl derivatives of dipeptides .Physical And Chemical Properties Analysis

The compound is sealed in dry conditions and stored at 2-8°C . It has a boiling point that is not specified in the available resources .科学研究应用

Peptide Synthesis

BoC-L-leucine amide is extensively used in peptide synthesis. The BoC (tert-butyloxycarbonyl) group serves as a protective group for the amino function during the synthesis process. It is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain . This allows for the stepwise construction of complex peptides and proteins, which are essential in understanding biological processes and developing therapeutic agents.

Drug Development

In drug development, BoC-L-leucine amide is employed in the design of prodrugs. Prodrugs are inactive derivatives of pharmacologically active agents that must undergo an enzymatic or chemical transformation within the body to release the active drug. The BoC group can be used to modify the solubility, stability, and bioavailability of these compounds, making them more effective as medications .

Enzyme Assays

BoC-L-leucine amide plays a crucial role in enzyme assays. It can be used as a substrate to measure the activity of proteases, which are enzymes that break down proteins. By quantifying the rate at which the BoC group is cleaved from the leucine amide, researchers can determine the activity of these enzymes, which is vital for understanding various diseases and developing enzyme inhibitors .

Immunochemistry

In immunochemistry, BoC-L-leucine amide is used for labeling antibodies or antigens. The BoC group can be attached to these molecules without disrupting their binding affinity. This allows for the visualization and tracking of these molecules in various assays, contributing to the diagnosis and monitoring of diseases .

Material Science

BoC-L-leucine amide finds applications in material science, particularly in the development of polymers. The introduction of the BoC group into polymers can alter their physical properties, such as increasing their thermal stability or changing their solubility profile. This is important for creating specialized materials with specific characteristics for industrial applications .

Analytical Chemistry

In analytical chemistry, BoC-L-leucine amide is used in chromatography as a standard for calibrating instruments. Its well-defined properties allow for accurate measurement of amino acid composition in samples. This is essential for quality control in the pharmaceutical industry and for research in biochemistry .

安全和危害

The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPDJTPZNJKXPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428382 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70533-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)